molecular formula C9H19N3O4 B1675792 Lysinoalanine, (S,R)- CAS No. 63121-95-9

Lysinoalanine, (S,R)-

Cat. No.: B1675792
CAS No.: 63121-95-9
M. Wt: 233.27 g/mol
InChI Key: IMSOBGJSYSFTKG-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- is a derivative of the essential amino acid lysine. It is characterized by the presence of an additional amino and carboxyl group attached to the lysine molecule. This compound is significant in various biochemical processes and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- typically involves the reaction of lysine with specific reagents that introduce the additional amino and carboxyl groups. One common method is the reaction of lysine with acrylonitrile, followed by hydrolysis to yield the desired compound. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the product.

Industrial Production Methods

Industrial production of L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- involves large-scale synthesis using biotechnological processes. Microbial fermentation is a widely used method, where genetically engineered microorganisms are employed to produce the compound efficiently. The fermentation process is optimized for high yield and purity, followed by downstream processing to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®-, such as oxo derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in protein synthesis and metabolic pathways.

    Medicine: It has potential therapeutic applications, including its use in drug development and as a supplement for lysine deficiency.

    Industry: The compound is used in the production of biodegradable polymers and as an additive in food and feed industries.

Mechanism of Action

The mechanism of action of L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in protein synthesis and metabolic processes. The compound’s additional amino and carboxyl groups allow it to participate in various biochemical reactions, influencing cellular functions and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Lysine: The parent compound, which lacks the additional amino and carboxyl groups.

    L-Arginine: Another amino acid with similar structural features but different functional groups.

    L-Ornithine: A derivative of lysine with a similar structure but different biochemical properties.

Uniqueness

L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- is unique due to its additional functional groups, which confer distinct chemical and biochemical properties. These groups enable the compound to participate in a broader range of reactions and applications compared to its similar counterparts.

Properties

CAS No.

63121-95-9

Molecular Formula

C9H19N3O4

Molecular Weight

233.27 g/mol

IUPAC Name

(2S)-2-amino-6-[[(2R)-2-amino-2-carboxyethyl]amino]hexanoic acid

InChI

InChI=1S/C9H19N3O4/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16)/t6-,7+/m0/s1

InChI Key

IMSOBGJSYSFTKG-NKWVEPMBSA-N

Isomeric SMILES

C(CCNC[C@H](C(=O)O)N)C[C@@H](C(=O)O)N

SMILES

C(CCNCC(C(=O)O)N)CC(C(=O)O)N

Canonical SMILES

C(CCNCC(C(=O)O)N)CC(C(=O)O)N

Appearance

Solid powder

63121-95-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lysinoalanine, (S,R)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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